molecular formula C9H12ClF2NO B2690341 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride CAS No. 2416236-62-7

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

Cat. No.: B2690341
CAS No.: 2416236-62-7
M. Wt: 223.65
InChI Key: VJWWMRCEBSGPIB-UHFFFAOYSA-N
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Description

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride (Molecular Formula: C9H11F2NO•HCl) is a fluorinated amino alcohol derivative offered as a hydrochloride salt to enhance stability. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing molecules with potential pharmacological activity. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for exploring structure-activity relationships (SAR) . The ethanolamine scaffold and phenylpropanolamine structure are found in various biologically active molecules. For instance, related 3-amino-1-phenylpropan-1-ol scaffolds are noted in the research of synthetic opioid analgesics like tramadol , and similar ethanolamine derivatives are investigated for their properties in drug development . Researchers utilize this chemical as a key precursor in the synthesis of more complex target compounds. It is strictly for research applications such as hit-to-lead optimization, the development of novel synthetic routes, and as a reagent in method development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11,8(13)6-12)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKCVXCWLUFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-1,1-difluoro-1-phenylpropan-2-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the difluoro groups to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The amino and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Drug Development

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride has been utilized as a building block in the synthesis of various pharmaceuticals. Its fluorinated moiety can improve the pharmacokinetic properties of drug candidates by enhancing lipophilicity and metabolic stability.

Antidepressant Activity

Research indicates that compounds derived from this amino alcohol exhibit potential antidepressant effects. The structural modifications involving the difluorinated group have been associated with increased serotonin reuptake inhibition, which is crucial for treating depression .

Anticancer Properties

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor growth factors .

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of a series of compounds based on this compound. The results demonstrated significant antidepressant-like activity in animal models, highlighting the compound's potential as a lead structure for developing new antidepressants .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of fluorinated derivatives derived from this compound. The study reported that specific modifications led to enhanced potency against breast cancer cell lines, suggesting a promising pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The difluoro groups may enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride with analogues:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride C₉H₁₁ClF₂NO 231.65 1-phenyl, 1,1-difluoro, 3-amino Not specified Hydrophobic phenyl, high electronegativity
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₂ClFNO 215.65 2-(4-fluorophenyl), 3-amino 154550-93-3 Chiral center, fluorophenyl enhances binding
3-(Methylamino)-1,1-diphenylpropan-2-ol hydrochloride C₁₆H₁₉ClNO 277.79 1,1-diphenyl, 3-methylamino 53779-93-4 Increased hydrophobicity, dual phenyl groups
3-Amino-1,1,1-trifluoro-3-methylbutan-2-ol hydrochloride C₅H₁₁ClF₃NO 193.59 1,1,1-trifluoro, 3-methyl 156990-55-5 Trifluoromethyl enhances stability; small-molecule scaffold
3-Amino-1,1-difluoropropan-2-ol hydrochloride C₃H₇ClF₂NO 147.55 1,1-difluoro, 3-amino 1785058-84-5 Simpler structure; non-medical applications

Biological Activity

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride is a synthetic organic compound that features an amino group and difluoro substituents on a phenylpropanol backbone. Its unique structure suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's IUPAC name is this compound, with the CAS number 2416236-62-7. The molecular formula is C9H11F2ClN, indicating the presence of two fluorine atoms and a hydrochloride salt form which may enhance solubility in biological systems.

The biological activity of this compound is largely attributed to its amino group, which can engage in hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. The difluoro groups potentially enhance the compound's stability and reactivity by modifying its electronic characteristics.

Enzyme Interaction

The compound's amino group suggests potential for enzyme inhibition or modulation. For example, it may affect cytochrome P450 enzymes involved in drug metabolism. Compounds similar to 3-amino-1,1-difluoro-1-phenylpropan-2-ol have been shown to inhibit CYP51, a key enzyme in sterol biosynthesis in fungi . This inhibition can lead to antifungal effects by disrupting membrane integrity.

Study on Antifungal Activity

In a comparative study of fluorinated compounds, derivatives similar to 3-amino-1,1-difluoro-1-phenylpropan-2-ol were evaluated for their minimal inhibitory concentration (MIC) against Candida albicans. The results indicated that specific substitutions on the phenyl ring significantly influenced antifungal activity. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that the presence of difluoro groups could improve binding affinity to target enzymes or receptors. In particular, modifications at the phenyl ring were found to be critical in determining the biological efficacy of similar compounds against various pathogens . This suggests that this compound could be optimized for enhanced therapeutic effects through strategic chemical modifications.

Comparative Analysis

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential antifungal and enzyme inhibition,
3-Amino-1,1-trifluoro-2-propanolSimilar structure with trifluoromethyl groupEnhanced potency against certain enzymes
Fluorinated analogsVarious substitutionsSignificant antimicrobial properties ,

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride, and how can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a propanol precursor followed by amine protection/deprotection steps. For example, describes analogous aminochloropropane syntheses using nucleophilic substitution and acid-catalyzed cyclization. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during fluorination to minimize side reactions.
  • Purification : Use of recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .
  • Amine protection : Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted side reactions during fluorination .

Q. How can the stereochemical configuration of 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. highlights SHELX's robustness in resolving stereochemistry, even for fluorinated compounds. Hydrogen-bonding networks between the amine and chloride ions can stabilize the crystal lattice for high-resolution analysis .
  • NMR spectroscopy : Compare experimental 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with DFT-calculated values. The geminal difluoro group (CF2\text{CF}_2) produces distinct coupling patterns (e.g., JH-F50 HzJ_{\text{H-F}} \approx 50\ \text{Hz}) .

Q. What solvent systems are optimal for solubility and stability studies of this compound in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility. For in vitro assays:

  • Polar solvents : Use PBS (pH 7.4) or DMSO (≤1% v/v) for stock solutions.
  • Stability testing : Monitor degradation via HPLC at 25°C and 4°C over 24–72 hours. notes that fluorinated propanol derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH buffers .

Advanced Research Questions

Q. How does the difluoro motif in 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride influence its electronic and steric interactions in enzyme binding studies?

  • Methodological Answer :

  • Electronic effects : The electron-withdrawing CF2\text{CF}_2 group reduces basicity of the amine (pKa ~7.5 vs. ~10.2 for non-fluorinated analogs), affecting protonation states at physiological pH. This can be quantified via potentiometric titration .
  • Steric effects : Molecular docking (e.g., using MOE software, ) reveals that the CF2\text{CF}_2 group occupies hydrophobic pockets in enzyme active sites, as seen in studies of similar trifluoroketone inhibitors .

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across different in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic stability : Compare liver microsome assays (e.g., human vs. rodent) to identify species-specific metabolism. highlights fluorinated amines as substrates for CYP450 enzymes, which may explain variability .
  • Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects in plasma/tissue samples .

Q. What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)- or (R)-Boc-protected intermediates to enforce stereochemical control during fluorination. describes amine hydrochloride syntheses with >99% enantiomeric excess (ee) via chiral resolution with tartaric acid .
  • Kinetic resolution : Employ lipase-catalyzed acetylation of the propanol intermediate to separate enantiomers .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s LogP values. How can researchers reconcile these differences?

  • Methodological Answer :

  • Experimental validation : Measure LogP via shake-flask method (octanol/water) at 25°C, ensuring pH 7.4 to account for ionization.
  • Computational modeling : Compare results from software (e.g., MarvinSuite, ) with experimental data. Discrepancies often arise from variations in fragment contribution algorithms for fluorinated groups .

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